molecular formula C24H34N2O5 B8398867 Tert-butyl 2-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)-4,4-dimethylpiperidine-1-carboxylate

Tert-butyl 2-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)-4,4-dimethylpiperidine-1-carboxylate

Cat. No. B8398867
M. Wt: 430.5 g/mol
InChI Key: PHEWAEASQBITEI-UHFFFAOYSA-N
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Patent
US09181279B2

Procedure details

The title compound (D58) (250 mg) was prepared according to the general procedure for amides preparation (Method C) starting from 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid (320 mg; described in J. Med. Chem. 1997, 40, 2491-2501) and methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (312 mg). Reaction time: 18 hrs
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
312 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])[CH2:10][CH:9]1[C:16]([OH:18])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[NH2:20][C:21]1([C:24]2[CH:33]=[CH:32][C:27]([C:28]([O:30][CH3:31])=[O:29])=[CH:26][CH:25]=2)[CH2:23][CH2:22]1>>[CH3:31][O:30][C:28]([C:27]1[CH:32]=[CH:33][C:24]([C:21]2([NH:20][C:16]([CH:9]3[CH2:10][C:11]([CH3:14])([CH3:15])[CH2:12][CH2:13][N:8]3[C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])=[O:18])[CH2:22][CH2:23]2)=[CH:25][CH:26]=1)=[O:29] |f:1.2|

Inputs

Step One
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)(C)C)C(=O)O
Step Three
Name
Quantity
312 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
18 hrs
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C1(CC1)NC(=O)C1N(CCC(C1)(C)C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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